molecular formula C19H16F3N3OS B2537001 N-methyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226446-44-1

N-methyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2537001
CAS No.: 1226446-44-1
M. Wt: 391.41
InChI Key: XSKVOMWSIXMTGY-UHFFFAOYSA-N
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Description

N-methyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16F3N3OS and its molecular weight is 391.41. The purity is usually 95%.
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Biological Activity

N-methyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, identified by its CAS number 1226446-44-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular weight of 391.4 g/mol and features an imidazole ring, a thioacetamide moiety, and a trifluoromethyl group, which are significant for its biological interactions. The presence of these functional groups suggests potential activity against various biological targets.

Antiviral Activity

Research indicates that derivatives of imidazole thioacetanilides, including this compound, exhibit significant antiviral properties. A study focused on the synthesis and evaluation of such compounds demonstrated that they act as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds showed promising inhibitory effects with IC50 values indicating effective concentrations needed to inhibit viral replication in vitro .

Antitumor Activity

Another area of research has explored the anticancer potential of thiazole and imidazole derivatives. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. For instance, compounds containing imidazole rings demonstrated cytotoxicity against various cancer cell lines, with IC50 values often lower than those of standard chemotherapeutic agents such as doxorubicin .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

Structural Feature Impact on Activity
Imidazole Ring Essential for antiviral activity against HIV
Thioacetamide Moiety Contributes to cytotoxic effects in cancer cells
Trifluoromethyl Group Enhances lipophilicity and may increase membrane permeability

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of imidazole derivatives, this compound was tested against HIV strains. The compound exhibited an IC50 value of approximately 0.35 µM, demonstrating its potential as an effective antiviral agent .

Case Study 2: Anticancer Activity

A separate investigation into the anticancer properties of similar compounds revealed that N-methyl derivatives with imidazole structures displayed significant cytotoxicity against human glioblastoma and melanoma cell lines. The study reported IC50 values ranging from 10–30 µM, indicating substantial anticancer potential compared to existing treatments .

Properties

IUPAC Name

N-methyl-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c1-23-17(26)12-27-18-24-11-16(13-6-3-2-4-7-13)25(18)15-9-5-8-14(10-15)19(20,21)22/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKVOMWSIXMTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.